2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O7 and its molecular weight is 445.472. The purity is usually 95%.
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Scientific Research Applications
Alkaloid Research and Antiviral Applications
Alkaloids derived from marine actinomycetes, including compounds structurally related to the query compound, have shown significant potential in antiviral applications. For instance, compounds isolated from the fermentation broth of Jishengella endophytica have exhibited activity against the influenza A virus subtype H1N1. These findings highlight the potential of structurally complex compounds in contributing to the development of new antiviral drugs (Pei-Pei Wang et al., 2014).
Synthetic Methodologies and Drug Design
Research into the synthesis of complex organic compounds, including those containing furan and piperazine units, underpins the development of novel therapeutic agents. For example, the design, synthesis, and pharmacological evaluation of novel derivatives incorporating furan and piperazine units have been pivotal in identifying compounds with antidepressant and antianxiety activities (J. Kumar et al., 2017). Such methodologies are crucial for advancing drug discovery and development processes.
Neurodegenerative Disease Research
Compounds featuring piperazine and related heterocyclic moieties have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. Specifically, derivatives acting as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors represent a promising approach to therapeutic intervention in Alzheimer's disease (Tarana Umar et al., 2019). This area of research is crucial for developing treatments that can mitigate the progression of neurodegenerative disorders.
Properties
IUPAC Name |
2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7/c26-18-11-17(13-24-5-7-25(8-6-24)22(28)19-4-2-10-30-19)31-14-20(18)32-15-21(27)23-12-16-3-1-9-29-16/h2,4,10-11,14,16H,1,3,5-9,12-13,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVFHRDTYXLPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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